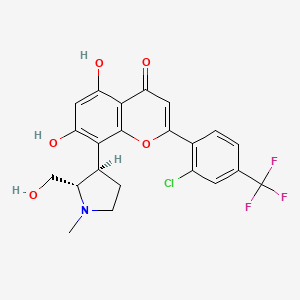![molecular formula C47H64ClN5O13S B11930493 N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)
N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MCC-DM1 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is a conjugate of the maytansinoid DM1 and a maleimidocaproyl (MCC) linker. This compound is primarily utilized in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic DM1 directly to the tumor site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: MCC-DM1 is synthesized through a series of chemical reactions involving the conjugation of DM1 to the MCC linker. The process typically involves the activation of the linker with an N-hydroxysuccinimidyl (NHS) ester, followed by coupling with DM1 through a thiol-maleimide reaction. The reaction conditions often include a pH of 7.25 in a buffer containing sodium phosphate and sodium chloride .
Industrial Production Methods: Industrial production of MCC-DM1 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and mass spectrometry to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: MCC-DM1 undergoes various chemical reactions, including:
Substitution Reactions: The thiol group of DM1 reacts with the maleimide group of the MCC linker.
Oxidation and Reduction Reactions: These reactions can occur during the synthesis and storage of MCC-DM1, affecting its stability and efficacy
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimidyl ester, sodium phosphate, sodium chloride, DM1, MCC linker.
Conditions: pH 7.25, room temperature, and specific buffer solutions.
Major Products: The primary product of these reactions is the MCC-DM1 conjugate, which is used in the formulation of ADCs for targeted cancer therapy .
Applications De Recherche Scientifique
MCC-DM1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of ADCs, providing a model for studying drug-linker conjugation techniques
Biology: Helps in understanding the mechanisms of targeted drug delivery and the interaction of ADCs with cancer cells
Medicine: MCC-DM1 is a critical component in the development of targeted cancer therapies, such as trastuzumab-MCC-DM1, which is used to treat HER2-positive breast cancer
Industry: Employed in the large-scale production of ADCs, contributing to the pharmaceutical industry’s efforts to develop more effective cancer treatments
Mécanisme D'action
MCC-DM1 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. The DM1 component binds to tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis. The MCC linker facilitates the targeted delivery of DM1 to cancer cells by conjugating it to specific antibodies that recognize tumor-associated antigens .
Comparaison Avec Des Composés Similaires
MCC-DM1 is unique in its combination of the DM1 cytotoxic agent and the MCC linker, which provides stability and targeted delivery. Similar compounds include:
Trastuzumab-MCC-DM1: An ADC used for HER2-positive breast cancer.
DM1-SMCC: Another ADC conjugate with a different linker, used for similar therapeutic purposes.
VCMMAE: A drug-linker conjugate with potent antitumor activity, using a different cytotoxic agent and linker.
MCC-DM1 stands out due to its specific linker chemistry, which enhances its stability and efficacy in targeted cancer therapies .
Propriétés
Formule moléculaire |
C47H64ClN5O13S |
|---|---|
Poids moléculaire |
974.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9+,25-10+/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
Clé InChI |
WPWQMVXPTHKASL-JIVOYMDWSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


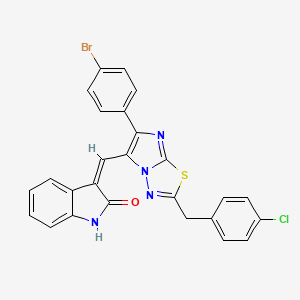

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
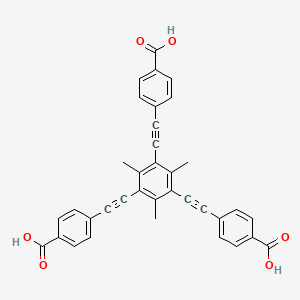
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
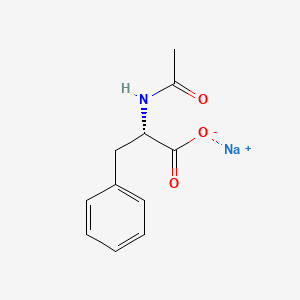
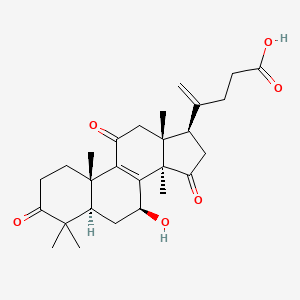
![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
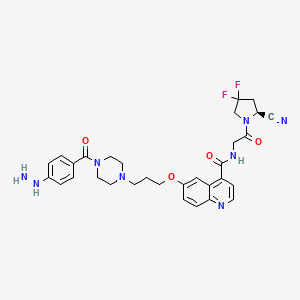
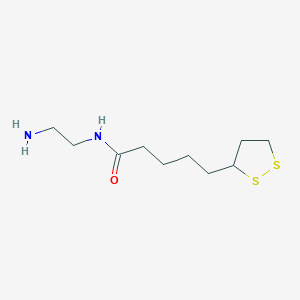
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
